(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-24-20-16(29-4-2)6-5-7-17(20)30-22(24)23-21(28)14-8-10-15(11-9-14)25-18(26)12-13-19(25)27/h5-11H,3-4,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOSZIAHQZECOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidine ring : Contributes to the compound's pharmacological properties.
- Benzo[d]thiazole moiety : Known for its biological significance, particularly in anti-inflammatory and anticancer activities.
- Amide linkage : Enhances stability and bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
COX-2 Inhibition
The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. COX-2 inhibitors are crucial in managing inflammatory diseases and pain.
| Study | COX-2 Inhibition Activity |
|---|---|
| The synthesized compound exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating potential as an anti-inflammatory agent. |
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related pyrrolidine derivatives. These compounds have shown protective effects in various seizure models.
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| Compound 22 | 23.7 (MES) | Anticonvulsant |
| Compound 22 | 22.4 (6 Hz) | Anticonvulsant |
| Compound 22 | 59.4 (PTZ) | Anticonvulsant |
The promising results suggest that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy through multiple mechanisms, including sodium/calcium current inhibition and TRPV1 receptor antagonism .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes like COX-2, reducing inflammation.
- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.
- Modulation of Ion Channels : The anticonvulsant activity is likely due to the modulation of sodium and calcium channels, which are critical in neuronal excitability.
Case Studies
- Anticancer Efficacy : A study involving a series of benzo[d]thiazole derivatives demonstrated that specific modifications led to enhanced anticancer activity against breast and colon cancer cell lines.
- Inflammation Models : In vivo studies using animal models for arthritis showed significant reductions in swelling and pain when treated with compounds structurally related to our target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects on Solubility and Binding: The ethoxy group in the target compound improves aqueous solubility compared to the difluoro analog , which may enhance bioavailability. However, the fluorine atoms in the latter could strengthen target binding via halogen interactions.
Functional Group Impact on Stability and Reactivity: The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a cyclic imide, which may participate in hydrogen bonding or π-stacking interactions.
Stereochemical Considerations :
- The (E)-configuration of the imine bond in the target compound likely results in a planar geometry, optimizing π-π interactions with aromatic residues in biological targets. This contrasts with (Z)-isomers (e.g., ZINC100893794 in ), which may adopt distorted conformations.
Q & A
Q. What are the common synthetic routes for (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The synthesis typically involves multi-step reactions starting with precursor coupling. A retrosynthetic approach is used to deconstruct the molecule into simpler intermediates:
- Step 1: Prepare the benzo[d]thiazole moiety via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives.
- Step 2: Introduce the ethoxy and ethyl groups through alkylation or nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
- Step 3: Couple the pyrrolidine-dione fragment to the benzamide core using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in dichloromethane) . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : To assess purity (>95% by reverse-phase C18 column) .
Q. What are the typical solubility and stability profiles of this compound?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <5% over 72 hours when stored in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
- Temperature Control : Reflux in ethanol (78°C) for cyclization steps reduces side reactions .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions by 30% compared to triethylamine .
- Solvent Optimization : Substituting THF with dichloromethane in coupling reactions improves yield from 65% to 82% due to reduced steric hindrance .
- By-Product Mitigation : Silica gel chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) resolves regioisomeric impurities .
Q. How can computational methods aid in predicting biological activity and target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) based on the thiazole moiety's affinity for ATP-binding pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with IC50 values in cytotoxicity assays .
- MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization : Reproduce experiments using uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .
- Dose-Response Curves : Validate IC50 discrepancies by testing a wider concentration range (1 nM–100 µM) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. What advanced analytical techniques elucidate spatial conformation and reactivity?
- X-ray Crystallography : Resolve the E-configuration of the benzamide-thiazole linkage and dihedral angles between rings .
- 2D NMR (COSY, NOESY) : Map through-space interactions to confirm stereochemistry .
- DFT Calculations : Predict sites of electrophilic attack (e.g., pyrrolidine-dione carbonyl groups) using Gaussian09 at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
